Fusarubin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Fusarubin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarubin is a polyketide-derived naphthoquinone, a class of secondary metabolites known for their vibrant pigmentation and diverse biological activities. First isolated from fungi of the Fusarium genus, particularly Fusarium solani, this compound has garnered significant interest within the scientific community for its potent antimicrobial and anticancer properties.[1] This guide provides an in-depth overview of fusarubin's chemical structure, physicochemical properties, and known mechanisms of action, along with detailed experimental protocols for its isolation and biological evaluation.
Chemical Identification and Structure
Fusarubin is structurally characterized by a dihydronaphtho[2,3-c]pyran-5,10-dione core. Its precise chemical identity is defined by the following descriptors.
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IUPAC Name: 3,5,10-trihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-dione[1]
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Synonyms: Oxyjavanicin[1]
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CAS Number: 1702-77-8[1]
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Molecular Formula: C₁₅H₁₄O₇[1]
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SMILES: CC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O[1]
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InChI Key: FKJXMYJPOKQPSS-UHFFFAOYSA-N[1]
Chemical Structure:
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data for fusarubin are crucial for its identification and characterization. Quantitative properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 306.27 g/mol | [1] |
| Appearance | Dark red, crystalline solid | [2] |
| Melting Point | 218 °C | |
| Solubility | Soluble in chloroform, dichloromethane, acetone, dioxane, pyridine; sparingly soluble in methanol; insoluble in water. | [2][3] |
| Density | 1.61 g/cm³ | |
| UV-Vis (λmax) | 294.5 nm, 316 nm, 524 nm | [3] |
| Infrared (IR) (cm⁻¹) | 3793 & 3400 (O-H stretch), 3002, 2923, 2855 (C-H stretch), 1736 & 1647 (C=O stretch), 1435, 1376, 1313 (C-C aromatic), 1243, 1048 (C=C stretch), 951-900 (Aromatic ring substitution) | [3] |
| Mass Spec (ESI-MS) | m/z 306.8 [M+H]⁺, 330.3 [M+Na]⁺ | [3] |
| ¹H and ¹³C NMR | Complete NMR data for fusarubin is not consistently available across public literature. However, detailed 1D and 2D NMR data for structurally similar derivatives, such as 3-methyl ether fusarubin, have been published.[1][4] | [1][4] |
Biological Activity and Mechanism of Action
Fusarubin exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It also possesses notable antimicrobial properties.
Anticancer Activity
Fusarubin has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly those derived from hematological malignancies such as acute myeloid leukemia (AML).[5][6] The primary mechanism involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.[6]
Mechanism of Action: In OCI-AML3 leukemia cells, fusarubin initiates a signaling cascade that culminates in programmed cell death.[6][7]
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p53/p21 Pathway Activation: Fusarubin upregulates the expression of the tumor suppressor protein p53, which in turn transcriptionally activates the cyclin-dependent kinase inhibitor p21. This action leads to cell cycle arrest, primarily at the G2/M phase.[6][7]
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MAPK Pathway Modulation: The stability and expression of p21 are further enhanced by fusarubin's influence on the Mitogen-Activated Protein Kinase (MAPK) pathway. It decreases the phosphorylation (inactivation) of ERK while increasing the phosphorylation (activation) of p38.[5][6]
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PI3K/Akt Pathway Inhibition: Fusarubin decreases the phosphorylation of Akt, a key pro-survival kinase.[6][7]
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Induction of Extrinsic Apoptosis: Inhibition of the Akt pathway leads to an increase in Fas ligand (FasL) production. The engagement of FasL with its receptor triggers the extrinsic apoptosis pathway, characterized by the activation of caspase-8 and the subsequent cleavage and activation of the executioner caspase-3.[6][7]
Antimicrobial Activity
Fusarubin and its derivatives have shown inhibitory activity against a range of bacteria and fungi.[8] The proposed mechanism involves the stimulation of cellular respiration and the oxidation of membrane-bound NADH.[9] This process can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals, which cause oxidative stress and damage to critical cellular components like DNA and proteins, ultimately leading to microbial cell death.[9]
Experimental Protocols
Isolation and Purification from Fungal Culture
This protocol describes a general method for extracting and purifying fusarubin from a liquid culture of Fusarium solani.[2][8][10]
Methodology:
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Fermentation: Cultivate the producing fungal strain (e.g., Fusarium solani) in a suitable liquid medium, such as a glycerol-mineral salts broth, for an extended period (e.g., 21 days) to allow for the accumulation of secondary metabolites.[8] Production can be optimized by adjusting carbon and nitrogen sources, with media containing sucrose and sodium nitrate showing high yields.[9][10]
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Extraction:
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Separate the fungal mycelia from the culture broth by filtration.
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Acidify the liquid filtrate to a low pH with an acid like HCl.[10]
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Perform a liquid-liquid extraction of the acidified broth using an organic solvent such as chloroform or ethyl acetate. Repeat the extraction multiple times to ensure a high recovery rate.[2][8]
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Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude extract.
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Purification:
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Subject the crude extract to column chromatography using silica gel as the stationary phase.[8]
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Elute the column with a solvent gradient of increasing polarity (e.g., starting with dichloromethane and gradually adding methanol).
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Monitor the eluted fractions using Thin-Layer Chromatography (TLC). Fusarubin-containing fractions are typically dark red.
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Pool the pure fractions and evaporate the solvent to obtain crystalline fusarubin.
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Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods as detailed in Table 1.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of fusarubin against a bacterial strain.[1]
Methodology:
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Preparation: Dissolve fusarubin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
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Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fusarubin stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). Final concentrations may range from 100 to <1 µg/mL.[1]
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Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) according to CLSI guidelines and add it to each well.
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Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
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Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
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Analysis: The MIC is defined as the lowest concentration of fusarubin that completely inhibits visible growth of the bacterium.
In Vitro Anticancer Assay (Cell Viability and Western Blot)
This protocol assesses the effect of fusarubin on cancer cell viability and protein expression.[2][7]
Methodology:
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Cell Culture: Culture a cancer cell line (e.g., OCI-AML3) in appropriate media and conditions.
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Treatment: Seed cells in multi-well plates and treat them with varying concentrations of fusarubin (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
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Cell Viability Assessment:
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After incubation, count the number of viable cells using a hemocytometer and trypan blue exclusion.
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Alternatively, use assays like MTT or CellTiter-Glo to quantify cell viability.
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Western Blot Analysis:
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Lyse the treated cells to extract total protein.
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Quantify protein concentration using a BCA or Bradford assay.
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Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with primary antibodies specific for target proteins (e.g., p53, p21, p-ERK, cleaved caspase-3, β-actin).
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Incubate with a corresponding HRP-conjugated secondary antibody.
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Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze changes in protein expression relative to the loading control (β-actin).
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References
- 1. Antibacterial Polyketides Isolated from the Marine-Derived Fungus Fusarium solani 8388 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusarubin and Anhydrofusarubin Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajbls.com [ajbls.com]
- 4. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endophytic Fusarium strains: a treasure trove of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04126J [pubs.rsc.org]
- 6. Fusarubin and Anhydrofusarubin Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New antibiotic pigments related to fusarubin from Fusarium solani (Mart.) Sacc. I. Fermentation, isolation, and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
